molecular formula C7H12ClN3 B12849909 2-(Pyrrolidin-1-yl)-1H-imidazole hydrochloride

2-(Pyrrolidin-1-yl)-1H-imidazole hydrochloride

Cat. No.: B12849909
M. Wt: 173.64 g/mol
InChI Key: KKTKYUXJSHMXFF-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-1H-imidazole hydrochloride is a heterocyclic compound that features both pyrrolidine and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-1H-imidazole hydrochloride typically involves the reaction of pyrrolidine with imidazole under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the imidazole, followed by the addition of pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine or imidazole rings .

Scientific Research Applications

2-(Pyrrolidin-1-yl)-1H-imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-1-yl)-1H-imidazole hydrochloride is unique due to its combination of pyrrolidine and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

2-pyrrolidin-1-yl-1H-imidazole;hydrochloride

InChI

InChI=1S/C7H11N3.ClH/c1-2-6-10(5-1)7-8-3-4-9-7;/h3-4H,1-2,5-6H2,(H,8,9);1H

InChI Key

KKTKYUXJSHMXFF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=CN2.Cl

Origin of Product

United States

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